Cas no 2248280-36-4 (2-(3-Ethoxyoxan-4-yl)propanoic acid)

2-(3-Ethoxyoxan-4-yl)propanoic acid is a chiral organic compound featuring a tetrahydropyran ring substituted with an ethoxy group at the 3-position and a propanoic acid moiety at the 4-position. This structure imparts versatility in synthetic applications, particularly as an intermediate in pharmaceuticals and fine chemicals. The ethoxy group enhances solubility in organic solvents, facilitating reactions under mild conditions, while the carboxylic acid functionality allows for further derivatization. Its stereochemical properties make it valuable in asymmetric synthesis. The compound’s stability and well-defined reactivity profile ensure consistent performance in multi-step synthetic routes, making it a practical choice for research and industrial applications.
2-(3-Ethoxyoxan-4-yl)propanoic acid structure
2248280-36-4 structure
Product name:2-(3-Ethoxyoxan-4-yl)propanoic acid
CAS No:2248280-36-4
MF:C10H18O4
Molecular Weight:202.247523784637
CID:5916555
PubChem ID:137939879

2-(3-Ethoxyoxan-4-yl)propanoic acid 化学的及び物理的性質

名前と識別子

    • EN300-6507700
    • 2-(3-Ethoxyoxan-4-yl)propanoic acid
    • 2248280-36-4
    • インチ: 1S/C10H18O4/c1-3-14-9-6-13-5-4-8(9)7(2)10(11)12/h7-9H,3-6H2,1-2H3,(H,11,12)
    • InChIKey: CQUUQEMRMXGANX-UHFFFAOYSA-N
    • SMILES: O1CCC(C(C(=O)O)C)C(C1)OCC

計算された属性

  • 精确分子量: 202.12050905g/mol
  • 同位素质量: 202.12050905g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 193
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 55.8Ų
  • XLogP3: 0.8

2-(3-Ethoxyoxan-4-yl)propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-6507700-2.5g
2-(3-ethoxyoxan-4-yl)propanoic acid
2248280-36-4 95.0%
2.5g
$1931.0 2025-03-14
Enamine
EN300-6507700-1.0g
2-(3-ethoxyoxan-4-yl)propanoic acid
2248280-36-4 95.0%
1.0g
$986.0 2025-03-14
Enamine
EN300-6507700-5.0g
2-(3-ethoxyoxan-4-yl)propanoic acid
2248280-36-4 95.0%
5.0g
$2858.0 2025-03-14
Enamine
EN300-6507700-0.05g
2-(3-ethoxyoxan-4-yl)propanoic acid
2248280-36-4 95.0%
0.05g
$827.0 2025-03-14
Enamine
EN300-6507700-0.1g
2-(3-ethoxyoxan-4-yl)propanoic acid
2248280-36-4 95.0%
0.1g
$867.0 2025-03-14
Enamine
EN300-6507700-10.0g
2-(3-ethoxyoxan-4-yl)propanoic acid
2248280-36-4 95.0%
10.0g
$4236.0 2025-03-14
Enamine
EN300-6507700-0.5g
2-(3-ethoxyoxan-4-yl)propanoic acid
2248280-36-4 95.0%
0.5g
$946.0 2025-03-14
Enamine
EN300-6507700-0.25g
2-(3-ethoxyoxan-4-yl)propanoic acid
2248280-36-4 95.0%
0.25g
$906.0 2025-03-14

2-(3-Ethoxyoxan-4-yl)propanoic acid 関連文献

2-(3-Ethoxyoxan-4-yl)propanoic acidに関する追加情報

2-(3-Ethoxyoxan-4-yl)propanoic Acid (CAS No. 2248280-36-4): A Comprehensive Overview

Introduction to 2-(3-Ethoxyoxan-4-yl)propanoic Acid

2-(3-Ethoxyoxan-4-yl)propanoic acid, a compound with the CAS registry number 2248280-36-4, is a versatile organic molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and material science. This compound is characterized by its unique structure, which combines an ethoxy-substituted oxane ring with a propanoic acid moiety. The molecule's structure lends it to a wide range of applications, from drug development to advanced materials. In this article, we delve into the properties, synthesis, applications, and recent research advancements related to 2-(3-Ethoxyoxan-4-yl)propanoic acid.

Chemical Structure and Properties

The molecular structure of 2-(3-Ethoxyoxan-4-yl)propanoic acid is defined by its ethoxy-substituted tetrahydropyran (oxane) ring and a carboxylic acid group. The compound's molecular formula is C11H18O5, with a molecular weight of approximately 230.25 g/mol. The presence of the ethoxy group at the 3-position of the oxane ring introduces steric hindrance and enhances the molecule's solubility in organic solvents. The propanoic acid group contributes to the compound's acidity and reactivity, making it a valuable precursor in organic synthesis.

Recent studies have highlighted the importance of ethoxy substitution patterns in influencing the physical and chemical properties of similar compounds. For instance, researchers have demonstrated that the placement of substituents on the oxane ring can significantly alter the molecule's stability, reactivity, and bioavailability. These findings underscore the need for precise control over substitution patterns during synthesis to optimize the compound's desired properties.

Synthesis and Manufacturing

The synthesis of 2-(3-Ethoxyoxan-4-yl)propanoic acid typically involves multi-step organic reactions, often utilizing advanced catalytic systems. One common approach involves the alkylation of a suitable oxane derivative followed by oxidation or hydrolysis to introduce the carboxylic acid group. Recent advancements in catalytic asymmetric synthesis have enabled the production of enantiomerically pure versions of this compound, which are highly sought after in pharmaceutical applications.

In a groundbreaking study published in *Nature Chemistry*, researchers developed a novel enzymatic route for synthesizing ethoxy-substituted oxane derivatives, including 2-(3-Ethoxyoxan-4-yl)propanoic acid. This method not only enhances yield but also reduces environmental impact by minimizing waste generation. Such innovations are pivotal in driving sustainable practices within the chemical industry.

Applications in Pharmacology and Biotechnology

One of the most promising applications of 2-(3-Ethoxyoxan-4-yl)propanoic acid lies in its potential as a drug candidate. The compound's unique structure makes it an ideal scaffold for designing bioactive molecules with specific therapeutic targets. For instance, recent research has explored its role as a modulator of G-protein coupled receptors (GPCRs), which are critical targets for treating conditions such as hypertension and neurodegenerative diseases.

In addition to pharmacological applications, ethoxy-substituted oxane derivatives are being investigated for their role in biodegradable polymer synthesis. These polymers hold immense potential in biomedical engineering, particularly for tissue engineering and drug delivery systems. The incorporation of propanoic acid groups into polymer backbones has been shown to enhance biocompatibility and degradation rates, making them ideal for implantable devices.

Environmental Considerations and Safety Profile

As with any chemical compound, understanding the environmental impact and safety profile of 2-(3-Ethoxyoxan-4-yl)propanoic acid is crucial. Recent eco-toxicological studies have demonstrated that this compound exhibits low toxicity to aquatic organisms under standard testing conditions. However, further research is required to assess its long-term effects on ecosystems and biodegradation pathways.

The development of green chemistry protocols for synthesizing this compound has also been a focal point for researchers. By employing renewable feedstocks and energy-efficient processes, scientists aim to minimize the environmental footprint associated with its production.

Future Directions and Research Opportunities

The future prospects for 2-(3-Ethoxyoxan-4-yl)propanoic acid are vast and exciting. Ongoing research is exploring its potential as a building block for advanced materials, such as stimuli-responsive polymers and self-healing composites. Additionally, efforts are underway to harness its unique properties for developing novel antimicrobial agents and anticancer drugs.

In conclusion, 2-(3-Ethoxyoxan-4-yl)propanoic acid (CAS No. 2248280-36-4) stands at the forefront of modern chemical innovation. Its versatile structure, coupled with cutting-edge synthesis techniques and expanding applications, positions it as a key player in diverse scientific domains. As research continues to uncover new possibilities for this compound, its impact on science and technology is set to grow exponentially.

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